molecular formula C17H16O2 B1236630 cis-Hinokiresinol

cis-Hinokiresinol

Cat. No. B1236630
M. Wt: 252.31 g/mol
InChI Key: VEAUNWQYYMXIRB-XSHSDMCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-nyasol is a 1,3-bis(p-hydroxyphenyl)pentane-1,4-diene that has 1Z,3S configuration. A natural product found in Asparagus africanus and Asparagus cochinchinensis. It has a role as a plant metabolite. It is an enantiomer of a (-)-nyasol.
cis-Hinokiresinol is a natural product found in Asparagus cochinchinensis, Anemarrhena asphodeloides, and other organisms with data available.

Scientific Research Applications

Angiogenesis Inhibition

cis-Hinokiresinol (CHR) has been identified as a norlignan constituent from Anemarrhena asphodeloides, exhibiting significant inhibitory activity against hyaluronidase. It selectively inhibits endothelial cell proliferation, especially under the influence of basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). CHR also impedes endothelial cell migration and tube formation, crucial steps in angiogenesis. Moreover, it reduces VEGF-induced vessel growth in mouse corneal neovascularization models, suggesting its potential as an angiogenesis inhibitor (Jeong et al., 2003).

Anti-Ischemic Effects

In cerebral ischemia, where neurons are damaged by various mechanisms, this compound has displayed significant anti-oxidant, anti-inflammatory, and estrogen-like activities. In vitro and in vivo models have shown that it can reduce neuronal injury and cerebral infarct volume, suggesting a role in treating ischemic injury (Ju et al., 2012).

Estrogen-like Activity

This compound has appreciable estrogen receptor binding activity, with (3S)-cis-hinokiresinol displaying significantly higher activity. This compound also stimulates the proliferation of estrogen-dependent T47D breast cancer cells, and its effects can be blocked by an estrogen antagonist, indicating its potential as an estrogen agonist (Minami et al., 2000).

Antioxidant and Antiatherogenic Activities

Isolated from Trapa pseudoincisa, this compound exhibits notable antioxidant and antiatherogenic activities. It demonstrates significant scavenging activities on ABTS cation and superoxide anion radicals. Moreover, it shows inhibitory effects on Lp-PLA2, hACAT1, hACAT2, and LDL-oxidation, underlining its potential in cardiovascular health (Song et al., 2007).

properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

4-[(1Z,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m0/s1

InChI Key

VEAUNWQYYMXIRB-XSHSDMCLSA-N

Isomeric SMILES

C=C[C@@H](/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

synonyms

4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol
cis-hinokiresinol
nyasol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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